

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate molecular weight

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Compound of Interest

Compound Name:	1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate
Cat. No.:	B1521401

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An In-Depth Technical Guide to **1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental molecular characteristics, including its precise molecular weight, and present a detailed, field-proven protocol for its synthesis and analytical characterization. The document elucidates the rationale behind experimental choices, emphasizing the compound's strategic importance as a scaffold in the development of complex pharmaceutical agents. Furthermore, this guide discusses its applications, safety protocols, and handling procedures, offering a holistic resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: A Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a multitude of biological receptors and enzymes. **1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate** (CAS No: 189321-63-9) is a particularly valuable derivative within this class.[\[1\]](#)[\[2\]](#)

Its structure is distinguished by three key features that enable diverse synthetic transformations:

- A Boc-protected amine, which ensures stability during various reaction conditions while allowing for facile deprotection under mild acidic conditions to reveal a reactive secondary amine.
- A methyl ester at the 4-position, which can be hydrolyzed, reduced, or converted into other functional groups.
- A quaternary center at the 4-position, created by the presence of both the ester and a methyl group. This sterically defined center is crucial for designing molecules with specific conformational constraints, often leading to improved target selectivity and potency.

This guide will clarify its properties, synthesis, and strategic use, providing researchers with the necessary knowledge to effectively leverage this intermediate in their discovery programs.

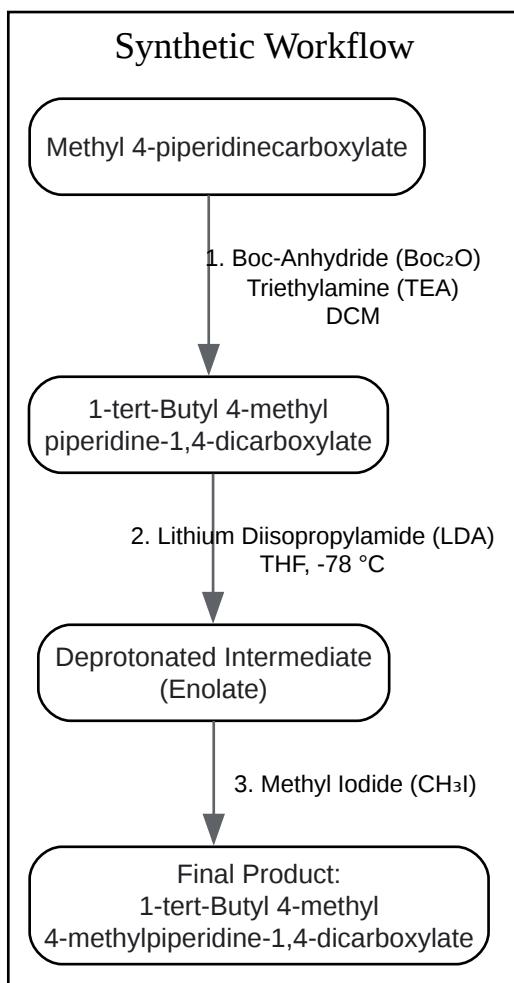
Molecular Characteristics and Physicochemical Properties

The foundational properties of a synthetic building block are critical for its application. The molecular formula of this compound is $C_{12}H_{21}NO_4$, with a molecular weight of 243.30 g/mol .[\[1\]](#) [\[3\]](#)[\[4\]](#) A summary of its key properties is presented below.

Property	Value	Source
IUPAC Name	1-[(tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid	PubChem[1]
Synonyms	1-Boc-4-methylpiperidine-4-carboxylic acid	ChemBK[2]
CAS Number	189321-63-9	PubChem[1]
Molecular Formula	C ₁₂ H ₂₁ NO ₄	Santa Cruz Biotechnology[3][4]
Molecular Weight	243.30 g/mol	Santa Cruz Biotechnology[3][4]
Exact Mass	243.14705815 Da	PubChem[1]
Density	1.129 ± 0.06 g/cm ³ (Predicted)	ChemBK[2]
Boiling Point	354.3 ± 35.0 °C (Predicted)	ChemBK[2]
Flash Point	168.1 °C (Predicted)	ChemBK[2]

Synthesis and Mechanistic Rationale

The synthesis of **1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate** is a multi-step process that leverages common yet robust organic chemistry transformations. The proposed pathway begins with a commercially available starting material and proceeds through protection and alkylation steps.



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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: N-Boc Protection This initial step protects the piperidine nitrogen, preventing it from interfering in subsequent C-H acidity-based reactions. The Boc group is chosen for its robustness and straightforward removal.

- Dissolve Methyl 4-piperidinocarboxylate (1.0 eq) in Dichloromethane (DCM, approx. 0.2 M).
- Add Triethylamine (TEA, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

- Add Di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor reaction completion by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate. This intermediate is often used without further purification.

Step 2: α -Methylation This crucial step establishes the quaternary center. A strong, non-nucleophilic base like LDA is required to deprotonate the α -carbon to the ester, forming a lithium enolate. The extremely low temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control.

- Prepare a solution of Lithium Diisopropylamide (LDA, 1.5 eq) in dry Tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
- Dissolve the product from Step 1 (1.0 eq) in dry THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Add Methyl Iodide (CH_3I , 1.5 eq) dropwise to the enolate solution at -78 °C.
- Stir the reaction at this temperature for 2-3 hours, then allow it to slowly warm to room temperature.
- Quench the reaction by carefully adding a saturated aqueous solution of NH_4Cl .
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate.
- Purify the crude product by flash column chromatography on silica gel to yield the final product.

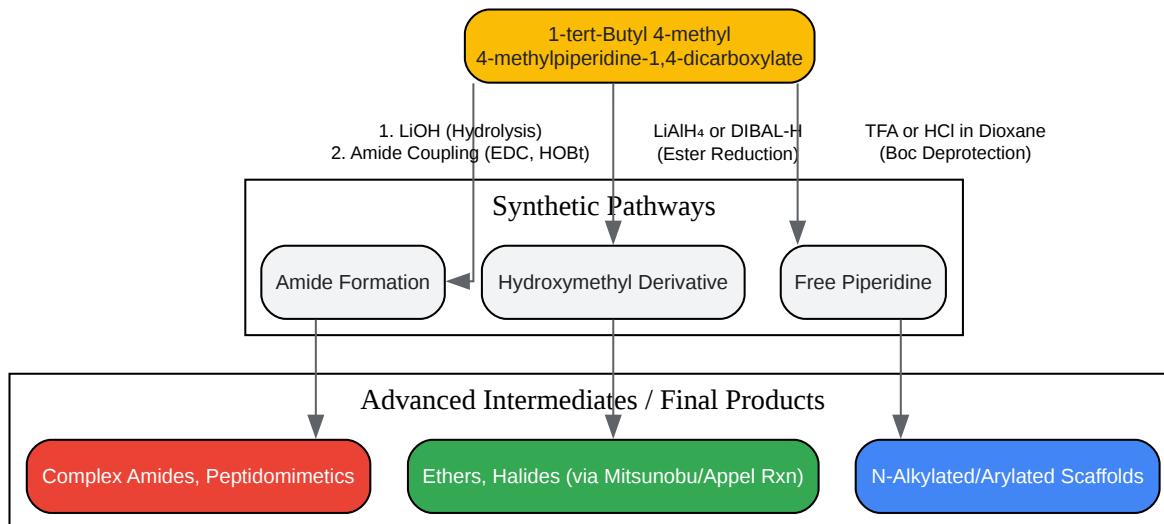
Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system to verify the successful outcome of the synthesis protocol.

Technique	Expected Observations
¹ H NMR	Signals for the tert-butyl group (~1.45 ppm, 9H, singlet), piperidine ring protons (multiplets), the C4-methyl group (~1.2 ppm, 3H, singlet), and the ester methyl group (~3.7 ppm, 3H, singlet).
¹³ C NMR	Resonances for the Boc carbonyl, ester carbonyl, the quaternary C4 carbon, the C(CH ₃) ₃ carbon of the Boc group, and distinct signals for the piperidine ring carbons and the two methyl groups.
Mass Spec (ESI-MS)	Expected m/z for [M+H] ⁺ at 244.15, confirming the molecular weight.
FT-IR	Strong carbonyl stretching frequencies around 1730 cm ⁻¹ (ester) and 1690 cm ⁻¹ (Boc carbamate).

Strategic Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. Similar piperidine cores are central to the synthesis of complex drugs, including kinase inhibitors and central nervous system agents.[\[5\]](#)[\[6\]](#)



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Caption: Role as a versatile synthetic intermediate.

- Ester Hydrolysis and Amide Coupling: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This acid is a key handle for building complexity via amide bond formation with various amines, a cornerstone of medicinal chemistry.
- Boc Deprotection and N-Functionalization: Removal of the Boc group unmasks the secondary amine, which can then be alkylated, arylated, or used in reductive amination protocols to introduce diverse substituents. This is a common strategy in the synthesis of fentanyl analogs and other CNS-active compounds.^[7]
- Ester Reduction: The ester can be reduced to a primary alcohol. This alcohol can then be further functionalized, for example, by conversion to a leaving group for substitution reactions or used in ether synthesis.^[6]

Safety, Handling, and Storage

While specific toxicity data for this compound is not thoroughly established, it should be handled with the standard precautions used for laboratory chemicals of unknown toxicity.^[8]

Protocol for Safe Handling

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10][11]
- Exposure Controls:
 - Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[8]
 - Eye Contact: Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[10]
 - Inhalation: Avoid breathing dust. If inhaled, move the person to fresh air.[11]
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

Conclusion

1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate is more than just a chemical with a specific molecular weight; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its combination of a protected amine, a modifiable ester, and a defined quaternary center provides the necessary handles for constructing complex molecular architectures. Understanding its properties, synthesis, and safe handling is essential for any researcher aiming to leverage its potential in the rational design of next-generation therapeutics.

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